

Benchmarking the Kinase Inhibitory Profile of Novel Benzimidazole-2-carboxamides

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Compound of Interest

Compound Name: *1H-Benzo[d]imidazole-2-carboxamide*

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A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitory profiles of recently developed benzimidazole-2-carboxamide derivatives, with a primary focus on their activity against Casein Kinase 1 (CK1). The information presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of these compounds as selective kinase inhibitors. The data is compiled from recent peer-reviewed studies and is presented with detailed experimental protocols and visual aids to facilitate understanding and further research.

Quantitative Inhibitory Activity

The inhibitory potential of novel benzimidazole-2-carboxamides has been evaluated against key kinase targets, particularly the delta (δ) and epsilon (ϵ) isoforms of Casein Kinase 1. The half-maximal inhibitory concentration (IC₅₀) values, a standard measure of inhibitor potency, are summarized below for the most promising compounds identified in recent literature.

Table 1: Inhibitory Activity (IC₅₀) of Novel Benzimidazole-2-carboxamides against CK1 δ and CK1 ϵ

Compound ID	Modification on Benzimidazole Ring	Target Kinase	IC50 (μM)
Series A			
18	5-NO2	CK1δ	0.12
23	5-CN	CK1δ	0.0986
15	5-Cl	CK1δ	0.485
14	5-Me	CK1δ	1.64
16	5-CF3	CK1δ	1.74
19	4-NO2	CK1δ	1.22
17	5-OMe	CK1δ	6.27
Series B			
5	6-(trifluoromethyl)	CK1δ	0.040
5	6-(trifluoromethyl)	CK1ε	0.199
6	6-fluoro	CK1δ	0.042
6	6-fluoro	CK1ε	0.0326

Data for Series A is derived from studies on 2-amidobenzimidazole derivatives.[\[1\]](#) Data for Series B is from research on 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives.[\[2\]](#)

Experimental Protocols

The following sections detail the methodologies employed for the synthesis of the benzimidazole-2-carboxamide derivatives and the subsequent kinase inhibition assays.

General Synthesis of Benzimidazole-2-carboxamides

The synthesis of the benzimidazole-2-carboxamide scaffold typically involves a multi-step process. A general workflow is outlined below:

- **Formation of the Benzimidazole Ring:** This is often achieved by the cyclization of a corresponding 1,2-phenylenediamine with cyanogen bromide.^[1]
- **Coupling Reaction:** The synthesized benzimidazole-2-amine is then coupled with a carboxylic acid derivative. For instance, derivatives can be prepared by reacting the amine with an appropriate acid chloride or by using coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in a solvent like anhydrous dimethylformamide (DMF).^[1]

For specific derivatives, such as the 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamides, the synthesis involves reacting a 2-(substituted-benzamido)thiazole-4-carboxylic acid with a 1H-benzo[d]imidazol-2-amine in the presence of a coupling agent like HBTU and a base such as N,N-diisopropylethylamine (DIPEA).^[2]

Kinase Inhibitory Assay Protocol

The inhibitory activity of the synthesized compounds against target kinases is commonly determined using a luminescent kinase assay, such as the Kinase-Glo® Luminescent Kinase Assay. This method measures the amount of ATP remaining in the reaction mixture following the kinase reaction. A decrease in luminescence indicates higher kinase activity, as more ATP is consumed.

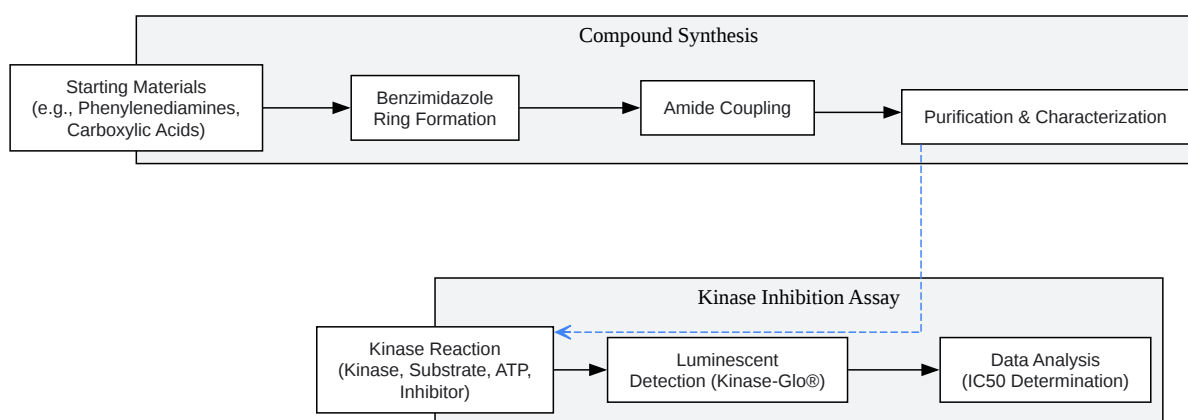
Key Steps:

- **Kinase Reaction:** The kinase (e.g., truncated CK1δ) is incubated with the substrate and ATP in a reaction buffer. The test compounds are added at varying concentrations.
- **Luminescent Detection:** After the kinase reaction, the Kinase-Glo® reagent is added. This reagent contains luciferase and its substrate, luciferin.
- **Signal Measurement:** The luciferase enzyme utilizes the remaining ATP to oxidize luciferin, producing a luminescent signal that is inversely proportional to the kinase activity. The signal is measured using a luminometer.
- **IC50 Determination:** The IC50 values are calculated from the dose-response curves, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.^[1]

Visualizations

Experimental and Signaling Pathway Diagrams

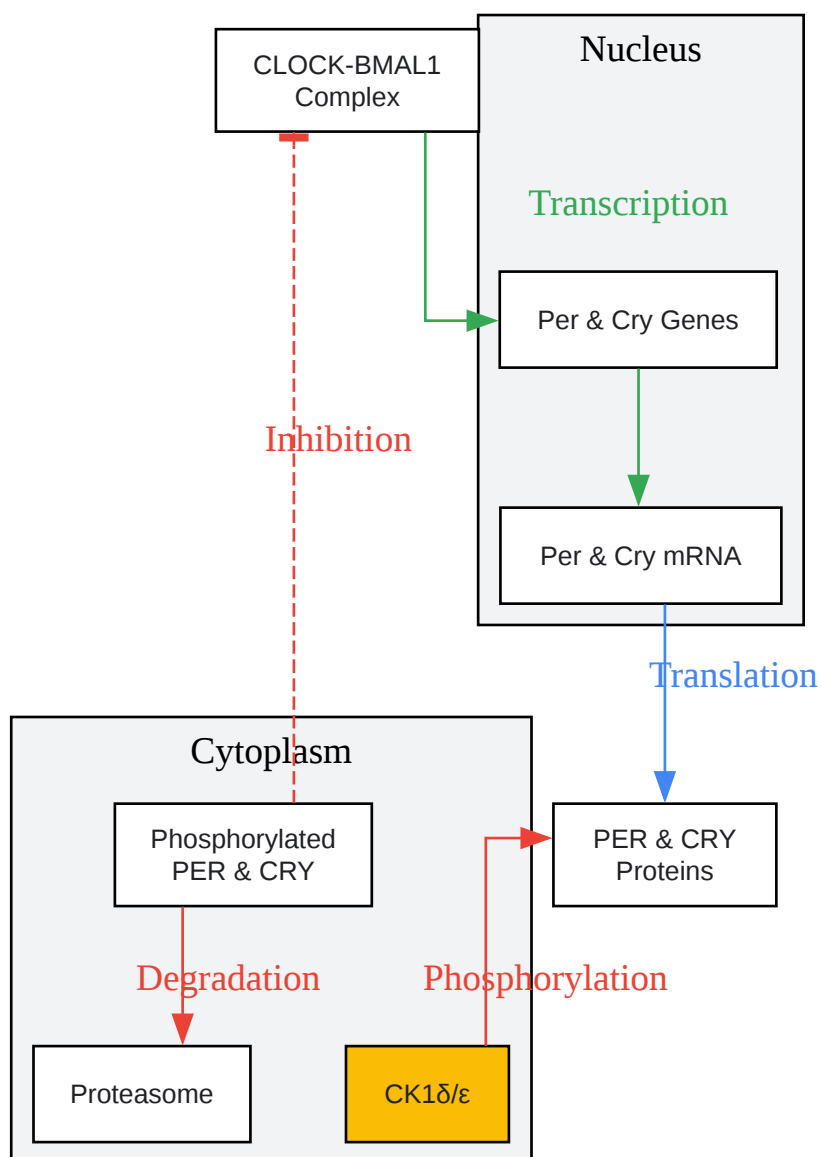
The following diagrams illustrate the general experimental workflow for inhibitor profiling and the key signaling pathways in which the targeted kinases, CK1 δ and CK1 ϵ , are involved.



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General workflow for synthesis and kinase inhibitory profiling.

Role of CK1 δ/ϵ in the canonical Wnt signaling pathway.



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